molecular formula C19H24N4O2S2 B2991315 N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide CAS No. 392295-61-3

N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

Cat. No. B2991315
M. Wt: 404.55
InChI Key: RSJPQSRLEGEHCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of 1,3,4-thiadiazole . It has a molecular formula of C19H24N4O2S2 and a molecular weight of 404.55.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups including an anilino group, a thiadiazole ring, and a carboxamide group. The molecular docking simulation were performed using AutoDock4 by docking all synthesized compound and standard inhibitors into the crystal structure of Jack bean urease .


Chemical Reactions Analysis

While specific chemical reactions involving this compound have not been found, similar compounds have been evaluated for their urease inhibitor activities .

Scientific Research Applications

Synthesis and Biological Activity

  • Microwave-Assisted Synthesis of Acridine-Acetazolamide Conjugates : A study involved the synthesis of acridine-acetazolamide conjugates, related to thiadiazole derivatives, which were investigated as inhibitors of carbonic anhydrases, showing inhibition in low micromolar and nanomolar range. These findings suggest potential applications in designing inhibitors for various isoforms of carbonic anhydrases, which are important in physiological processes such as respiration and the regulation of pH in tissues (Ulus et al., 2016).

  • Efficient Access to Thiazoline-Carboxylates and Cysteine Derivatives : Another study described the synthesis of thiazoline-4-carboxylates and cysteine derivatives, which possess a cyclopropyl group. These compounds are of interest due to their potential applications in medicinal chemistry as building blocks for drug development (Nötzel et al., 2001).

  • Antiviral Activity of Thiazole C-Nucleosides : Research on thiazole nucleosides for antiviral activity against herpes, parainfluenza, and rhinovirus demonstrated significant findings. Some compounds showed promising results as inhibitors of guanine nucleotide biosynthesis, indicating their potential as antiviral agents (Srivastava et al., 1977).

Applications in Medicinal Chemistry

  • Design and Synthesis of Novel ALS Inhibitors : The paper on ALS inhibitors highlights the importance of structural analysis and synthesis in discovering compounds with herbicidal activities. This research underscores the broader implications of thiadiazole derivatives in both agricultural and potentially therapeutic contexts (Ren et al., 2000).

  • Carbonic Anhydrase Inhibitors for Tumor-Associated Isoforms : A study focused on sulfonamides as inhibitors of carbonic anhydrase isozymes, including tumor-associated isozyme IX. This research is particularly relevant for designing antitumor agents, highlighting the potential of sulfonamide and thiadiazole derivatives in cancer therapy (Ilies et al., 2003).

Future Directions

The future directions for this compound could involve further evaluation of its potential as a urease inhibitor . This could include in vitro and in vivo studies to assess its efficacy and safety.

properties

IUPAC Name

N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S2/c1-12-8-9-15(13(2)10-12)20-16(24)11-26-19-23-22-18(27-19)21-17(25)14-6-4-3-5-7-14/h8-10,14H,3-7,11H2,1-2H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJPQSRLEGEHCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.